

Mephenesin-d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Mephenesin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) and purity assessment methodologies for **Mephenesin-d3**, a deuterated analog of the muscle relaxant Mephenesin. While a specific CoA for **Mephenesin-d3** is not publicly available, this document synthesizes information from available data on Mephenesin and other deuterated analytical standards to present a representative guide for research and drug development purposes.^{[1][2][3]}

Mephenesin-d3 serves as a crucial internal standard in bioanalytical methods, particularly in pharmacokinetic and metabolic studies, enabling precise quantification of Mephenesin in biological matrices.^{[3][4]} Its quality and purity are paramount for generating accurate and reproducible results.

Representative Certificate of Analysis Data

A Certificate of Analysis for **Mephenesin-d3** would typically summarize the following key quality control parameters. The data presented in the table below is a composite representation based on typical specifications for high-purity deuterated standards and information available for the parent compound, Mephenesin.

Parameter	Specification	Method Reference
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₀ H ₁₁ D ₃ O ₃	Mass Spectrometry
Molecular Weight	185.24 g/mol	Mass Spectrometry
Purity (by HPLC)	≥98%	HPLC
Chemical Identity	Conforms to structure	¹ H NMR, ¹³ C NMR
Isotopic Purity	≥99 atom % D	Mass Spectrometry
Storage Conditions	-20°C for long-term storage	

Experimental Protocols for Quality Assessment

The certification of **Mephenesin-d3** as a reference standard involves rigorous testing using various analytical techniques to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating **Mephenesin-d3** from its potential impurities and degradation products.[\[5\]](#)[\[6\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase column, such as a Spheri-5-RP-18 (250 x 4.6 mm, 5 µm particle size), is often suitable.[\[5\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid, can be employed.[\[5\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[5\]](#)
- Detection Wavelength: UV detection at 221 nm is appropriate for Mephenesin and its analogs.[\[5\]](#)

- **Sample Preparation:** A stock solution of **Mephenesin-d3** is prepared in the mobile phase and diluted to a suitable concentration (e.g., 100 µg/mL) for analysis.^[5]
- **Data Analysis:** The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of **Mephenesin-d3** and the position of the deuterium labels.

- **¹H NMR (Proton NMR):** This technique is used to verify the overall structure of the molecule. The absence of signals at the deuterated positions confirms successful labeling. The spectrum of the parent compound, Mephenesin, would be used as a reference.^[1]
- **¹³C NMR (Carbon-13 NMR):** This provides information about the carbon skeleton of the molecule, further confirming its identity.^[1]
- **Sample Preparation:** A small amount of the **Mephenesin-d3** standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.

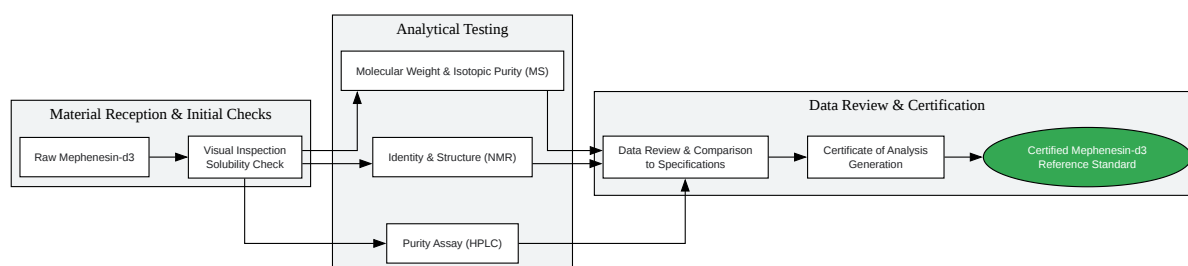
Molecular Weight and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Mephenesin-d3** and to determine its isotopic purity.

- **Technique:** Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used.^[7]
- **Analysis:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **Mephenesin-d3** (185.24 g/mol). The relative intensities of the molecular ion peaks of the deuterated and non-deuterated species are used to calculate the isotopic purity.
- **Data Interpretation:** A high isotopic purity is indicated by a dominant peak for the d3-labeled compound with minimal contribution from the d0, d1, and d2 species.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the quality control of **Mephenesin-d3**.



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Caption: Quality control workflow for **Mephenesin-d3** reference standard certification.

This guide provides a comprehensive overview of the analytical methodologies and data presentation expected for a high-purity **Mephenesin-d3** reference standard. Adherence to these rigorous quality control processes ensures the reliability of this critical tool in research and drug development.

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